molecular formula C6H8O5 B3057583 3-hydroxycyclobutane-1,1-dicarboxylic acid CAS No. 827032-76-8

3-hydroxycyclobutane-1,1-dicarboxylic acid

Cat. No.: B3057583
CAS No.: 827032-76-8
M. Wt: 160.12 g/mol
InChI Key: ZLPNWTJXLKERCL-UHFFFAOYSA-N
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Description

3-Hydroxycyclobutane-1,1-dicarboxylic acid (CAS 827032-76-8) is a high-purity chemical building block of significant interest in medicinal and pharmaceutical chemistry. Its primary research application is as a versatile ligand for the synthesis of novel platinum(II)-based anticancer complexes . This diacid serves as a modified leaving group in carboplatin analogs, where its asymmetric chelating malonate structure allows for the fine-tuning of the drug's properties . Recent studies utilize this compound to develop next-generation platinum complexes aimed at overcoming the drawbacks of established chemotherapeutics, such as dose-limiting nephrotoxicity and drug resistance . The incorporated hydroxy group provides a handle for further chemical functionalization, enabling researchers to optimize the hydrophobicity, solubility, and interaction with polymer-based drug delivery systems like PLGA nanoparticles, thereby potentially improving encapsulation efficiency and antitumor efficacy . In vitro biological assessments, including MTT colorimetric assays against cell lines such as HCT116, MCF7, and A549, are used to evaluate the antiproliferative activity of complexes derived from this compound . This product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxycyclobutane-1,1-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-3-1-6(2-3,4(8)9)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPNWTJXLKERCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478207
Record name 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827032-76-8
Record name 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Hydroxycyclobutane 1,1 Dicarboxylic Acid and Analogues

Cyclization Strategies for the Cyclobutane (B1203170) Ring Construction

The formation of the cyclobutane ring is the foundational step in the synthesis of 3-hydroxycyclobutane-1,1-dicarboxylic acid and its analogues. Various strategies have been developed, each with distinct advantages in controlling stereochemistry and substitution patterns.

A classic and effective method for constructing the 1,1-dicarboxylate substituted cyclobutane core is through base-mediated intramolecular cyclization. This approach typically involves the reaction of a malonic ester or a related C-H acidic compound with a suitable di-electrophile.

The synthesis of diethyl 1,1-cyclobutanedicarboxylate is a prime example of this strategy. orgsyn.orgorgsyn.org In this procedure, diethyl malonate is treated with two equivalents of a strong base, such as sodium ethoxide, to generate a dianion. This nucleophile then reacts with 1,3-dibromopropane (B121459) in a double SN2 reaction. The first alkylation is followed by an in-situ intramolecular cyclization to form the cyclobutane ring. The resulting diester can then be hydrolyzed to yield 1,1-cyclobutanedicarboxylic acid. orgsyn.org

A more advanced application of this methodology involves the diastereoselective synthesis of a cyclobutane hydroxy acid. acs.org In a reported procedure, the dianion of 4-methoxyphenylacetic acid was treated with epichlorohydrin. This reaction proceeds via a double-alkylation to deliver the hydroxy acid precursor as a single diastereomer, demonstrating excellent stereocontrol. acs.org The chelation of the intermediate with a magnesium cation is proposed to direct the final ring-closing alkylation, thereby controlling the relative stereochemistry. acs.org

Table 1: Examples of Base-Mediated Cyclization for Cyclobutane Synthesis
Starting MaterialsReagents & ConditionsProductKey FeaturesReference
Diethyl malonate, 1,3-dibromopropaneSodium ethoxide in ethanol (B145695)Diethyl 1,1-cyclobutanedicarboxylateClassic approach for 1,1-dicarboxylate cyclobutanes. orgsyn.org
4-Methoxyphenylacetic acid, EpichlorohydrinBase (e.g., LDA, Mg(OEt)₂)Hydroxy cyclobutane acid precursorDiastereoselective double-alkylation; good stereocontrol. acs.org

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings. baranlab.org This reaction involves the light-induced union of two olefinic components to form the four-membered ring. numberanalytics.com The reaction can be performed in an intermolecular or intramolecular fashion, providing access to a wide range of complex structures. nsf.gov

The mechanism is initiated by the absorption of light, which excites an alkene to its triplet state. This excited species then adds to a ground-state alkene to form a 1,4-diradical intermediate, which subsequently collapses to form the cyclobutane ring. baranlab.org Common sensitizers, such as acetone (B3395972) or benzophenone, are often used to facilitate the population of the necessary triplet state. baranlab.org

While direct examples leading to this compound are specialized, the general utility of this method is well-established for creating substituted cyclobutanes that can serve as precursors. For instance, the photocycloaddition of an enol ether with an acrylate (B77674) derivative could, in principle, generate a cyclobutane with alkoxy and ester functionalities, which can be subsequently converted to the desired hydroxyl and carboxylic acid groups. The stereochemical outcome of these reactions can often be controlled, with factors like the geometry of the starting alkenes influencing the stereochemistry of the final product. acs.org

Ring expansion strategies provide an alternative route to cyclobutanes, often starting from more readily available cyclopropane (B1198618) precursors. These methods typically involve the generation of a carbene or a carbene-like species adjacent to the cyclopropane ring, which then undergoes a rearrangement to form the larger four-membered ring.

A notable example is the rhodium(II)-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones or diazocyclopropanes. baranlab.orgorganic-chemistry.org The decomposition of the diazo compound by the rhodium catalyst generates a rhodium carbene intermediate. This species can then undergo a 1,2-aryl or -alkyl shift, leading to the expansion of the three-membered ring to a cyclobutene (B1205218). organic-chemistry.org The resulting cyclobutene is a versatile intermediate that can be further functionalized, for example, through oxidation and dihydroxylation reactions, to introduce the required hydroxyl and carboxylate functionalities.

Table 2: Ring Expansion Methodologies for Cyclobutane Synthesis
Precursor TypeCatalyst/ReagentIntermediateProduct TypeReference
DiazocyclopropaneRh(II) catalystRh(II) carbeneCyclobutene baranlab.org
Cyclopropyl N-tosylhydrazoneRh(II) catalystRh(II) carbeneCyclobutene organic-chemistry.org

Functional Group Interconversions on Substituted Cyclobutane Frameworks

Once the cyclobutane core is constructed, subsequent reactions are necessary to install or modify functional groups to arrive at the final target molecule.

The nitrile group is a versatile precursor to carboxylic acids. researchgate.net The hydrolysis of a cyano-substituted cyclobutane provides a direct route to cyclobutane carboxylic acids. This transformation can be achieved under either acidic or basic conditions. lumenlearning.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A weak nucleophile like water can then attack, leading to an amide intermediate after a series of proton transfers. lumenlearning.com Continued heating in the aqueous acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org In a patented synthesis of 3-oxocyclobutanecarboxylic acid, 3,3-dicyanocyclobutanone is refluxed in 6M aqueous hydrochloric acid to achieve hydrolysis of the nitrile groups and afford the target carboxylic acid in high yield. google.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, also forming an amide intermediate which is subsequently hydrolyzed to a carboxylate salt. libretexts.org This method is particularly useful for substrates that are sensitive to strong acid.

The introduction of a hydroxyl group onto a pre-formed cyclobutane ring is commonly achieved through nucleophilic substitution reactions. chemguide.co.uk This typically involves a cyclobutane substrate bearing a good leaving group, such as a halide or a sulfonate ester.

The reaction of a halogenated cyclobutane with hydroxide ions can proceed via either an SN1 or SN2 mechanism, depending on the substitution pattern of the cyclobutane ring and the reaction conditions. chemguide.co.ukyoutube.com For example, a precursor like 3-chlorocyclobutanecarboxylic acid could be subjected to reaction with sodium hydroxide in a water/ethanol mixture to produce a 3-hydroxycyclobutanecarboxylic acid. orgsyn.orgchemguide.co.uk

A more sophisticated approach for controlling stereochemistry during hydroxyl introduction is the Mitsunobu reaction. This reaction allows for the inversion of stereochemistry at a secondary alcohol center. A patent describing the synthesis of trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid utilizes this strategy. patsnap.com In this sequence, a cis-hydroxycyclobutane derivative reacts with p-nitrobenzoic acid under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine). This results in a nucleophilic substitution with inversion of configuration, forming a p-nitrobenzoate ester. Subsequent hydrolysis of the ester unmasks the hydroxyl group, yielding the trans-configured diol. patsnap.com

Protective Group Strategies and Subsequent Deprotection (e.g., Debenzylation)

In the synthesis of complex molecules like this compound, which contains multiple reactive functional groups (hydroxyl and two carboxylic acids), protective group strategies are indispensable. semanticscholar.orgorganic-chemistry.org These strategies involve the temporary modification of a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgresearchgate.net The choice of protecting group is critical and must be stable under the reaction conditions while being easily removable under specific, mild conditions. uchicago.edu

For the hydroxyl group, a common and robust protecting group is the benzyl (B1604629) ether. Benzyl groups are often employed due to their stability across a wide range of chemical transformations, including acidic and basic conditions. uchicago.edu For instance, in a synthetic route starting from 3-(benzyloxy)cyclobutanone, the benzyl group effectively shields the hydroxyl functionality during subsequent reactions like cyanohydrin formation and hydrolysis. patsnap.com

The removal of the benzyl group, or debenzylation, is typically the final step to unveil the free hydroxyl group. A prevalent method for this is hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This process is generally clean and efficient, yielding the desired alcohol and toluene (B28343) as a byproduct. researchgate.net This strategy was successfully used in the synthesis of a boronated aminocyclobutanecarboxylic acid, where benzyl protecting groups were removed via hydrogenolysis in the final step. researchgate.net Another example is the preparation of trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid, where the removal of a benzyl protecting group from a compound intermediate is a key step. patsnap.com

Carboxylic acid groups can be protected as esters, such as methyl, ethyl, or benzyl esters, to prevent their acidic proton from interfering with base-sensitive reagents and to avoid their participation in nucleophilic reactions. uchicago.edu Deprotection is typically achieved through saponification (hydrolysis under basic conditions) followed by acidification.

An effective protective group strategy, known as an orthogonal strategy, involves using multiple protecting groups in the same molecule that can be removed under different conditions. organic-chemistry.org This allows for the selective deprotection and reaction of one functional group while others remain protected. For example, a Boc-protected amine (acid-labile) and a benzyl-protected alcohol (removable by hydrogenolysis) can be selectively deprotected.

Precursors and Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.compharmacy180.com For this compound, the analysis involves identifying key bond disconnections that lead to logical precursors.

A primary disconnection breaks the C1-C2 and C1-C4 bonds of the cyclobutane ring, pointing towards a reaction between a malonate derivative (providing the dicarboxylic acid moiety) and a 1,3-disubstituted propane (B168953) electrophile. This is a classic approach to forming 1,1-disubstituted cyclobutanes. Another strategy involves functional group interconversion, starting from a more readily available cyclobutane scaffold, such as 3-oxocyclobutanecarboxylic acid or 1,1-cyclobutanedicarboxylic acid, and introducing the hydroxyl group in a later step. A third approach considers disconnecting the carboxylic acid groups, suggesting a synthesis that starts with a pre-formed 3-hydroxycyclobutanone (B178150) scaffold.

Utilization of Malonate Derivatives and Substituted Propane Electrophiles

One of the most established methods for constructing the 1,1-cyclobutanedicarboxylate core involves the reaction of a dialkyl malonate with a 1,3-dihalopropane. orgsyn.org This reaction, a tandem alkylation, proceeds by first deprotonating the malonic ester with a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, displacing one of the halides on the propane chain. A second, intramolecular alkylation then occurs as the base removes the remaining acidic proton on the malonate, and the resulting carbanion displaces the second halide to form the cyclobutane ring. orgsyn.orglibretexts.org

A variation of this approach is used in the synthesis of 3-oxocyclobutane-1-carboxylic acid, a direct precursor to the target molecule. In this synthesis, diisopropyl malonate is treated with sodium hydride, and the resulting enolate reacts with an electrophile like 2,2-dichloromethyl-1,3-dioxolane. google.com The dioxolane serves as a protected form of a 1,3-dihaloacetone equivalent. The resulting cyclobutane intermediate is then hydrolyzed under strong acid conditions to remove the ester and ketal protecting groups, yielding the 3-oxo derivative. google.comgoogle.com

PrecursorsReagentsProductYieldReference
Diisopropyl malonate, 2,2-dichloromethyl-1,3-dioxolaneSodium hydride, DMF5,8-dioxaspiro google.comresearchgate.netoctane-2,2-dicarboxylic acid diisopropyl ester63.3% google.com
Ethyl malonate, Trimethylene bromideSodium ethoxide, EthanolEthyl 1,1-cyclobutanedicarboxylateNot specified orgsyn.org

Conversion from Related Cyclobutanecarboxylic Acid Derivatives

Synthesizing this compound can also be achieved by modifying existing cyclobutane structures. A common starting material for this approach is 1,1-cyclobutanedicarboxylic acid. This compound can undergo transformations to introduce functionality at the 3-position. For example, it can be converted to 3-chlorocyclobutanecarboxylic acid through a reaction with sulfuryl chloride. orgsyn.org Subsequent nucleophilic substitution of the chloride with a hydroxide, for instance via hydrolysis, could yield the desired 3-hydroxy product.

Alternatively, 3-oxocyclobutanecarboxylic acid serves as an excellent precursor. researchgate.net The ketone functionality at the 3-position is readily reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This reduction introduces the required hydroxyl group directly onto the pre-formed cyclobutane dicarboxylic acid scaffold. Various methods exist for synthesizing the 3-oxocyclobutanecarboxylic acid precursor, including routes starting from 1,3-dibromoacetone (B16897) and malononitrile. google.com

Derivation from Cyclobutanone (B123998) Scaffolds

An alternative retrosynthetic approach begins with a cyclobutanone derivative that already contains the hydroxyl group or a protected version of it. A key precursor in this strategy is 3-(benzyloxy)cyclobutanone. patsnap.com This starting material can undergo a reaction with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a base like potassium carbonate to form a cyanohydrin intermediate. patsnap.com The cyano group is a versatile functional handle that can be converted into a carboxylic acid. Alcoholysis of the cyanohydrin followed by hydrolysis generates one of the carboxylic acid groups and the hydroxyl at the 1-position. The benzyl-protected hydroxyl at the 3-position can be deprotected in a later step. This method allows for the stereocontrolled synthesis of different isomers. patsnap.com

Starting MaterialKey ReagentsKey IntermediateReference
3-(benzyloxy)cyclobutanone1. TMSCN, K₂CO₃ 2. Methanol, SOCl₂ 3. Hydrolysis1-hydroxy-3-(benzyloxy)cyclobutane-1-carboxylic acid patsnap.com

Optimization of Reaction Conditions and Process Development for Synthetic Efficiency

The efficiency of synthesizing this compound and its precursors is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include temperature, reaction time, choice of solvent, and the nature and stoichiometry of reagents and catalysts.

For instance, in the synthesis of 3-oxocyclobutane-1-carboxylic acid from malonate derivatives, patents describe variations in reaction times from 24 to 48 hours and adjustments in the amount of solvent (DMF) to maximize the yield of the cyclization step. google.com The final hydrolysis and decarboxylation step using concentrated hydrochloric acid is also carefully controlled, with reaction temperatures maintained at 75-80°C for an initial period before being raised to over 100°C for an extended time to ensure complete conversion. google.com The selection of a specific malonic ester, such as diisopropyl malonate over diethyl malonate, can also influence reaction outcomes. google.com

Catalytic Approaches in Specific Synthetic Steps

Catalysis plays a significant role in enhancing the efficiency and selectivity of synthetic routes toward cyclobutane derivatives. Both metal-based and organocatalytic systems can be employed.

In the synthesis of precursors to 3-oxocyclobutanecarboxylic acid, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) have been utilized. google.com These catalysts facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields in the cyclization of 1,3-dibromoacetone with malononitrile. google.com

More advanced catalytic methods focus on the construction of the cyclobutane ring itself. Silver-π-acid catalysis, for example, has been developed for the diastereoselective ring-opening of bicyclo[1.1.0]butanes (BCBs) with hydroxyarenes. nih.govsemanticscholar.org This method allows for the atom-economic and highly selective formation of 1,3-disubstituted cyclobutanes. nih.govsemanticscholar.org While not a direct synthesis of the title compound, this catalytic strategy highlights modern approaches to forming the core cyclobutane scaffold with high control over stereochemistry, which is crucial for preparing specific isomers of this compound.

Solvent Selection and Reaction Parameter Tuning

The selection of an appropriate solvent and the fine-tuning of reaction parameters are critical for the successful synthesis of cyclobutane derivatives. The solvent not only dissolves reactants but also influences reaction rates, equilibria, and the stability of intermediates and transition states. Parameters such as temperature, reaction time, and reactant concentration must be carefully optimized to maximize product yield and minimize side reactions.

In the synthesis of precursors to cyclobutane rings, such as 3-oxocyclobutanecarboxylic acid, a variety of solvents and conditions are employed. For instance, the cyclization reaction to form the four-membered ring often involves polar aprotic solvents. In one method, N,N-dimethylformamide (DMF) is used as the solvent for a cyclization reaction involving diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane. google.com The reaction is conducted at an elevated temperature of 140°C for an extended period of four days. google.com Another synthesis of a related oxo-carboxylic acid precursor utilizes DMF with sodium hydride, where the reaction temperature is carefully controlled, not exceeding 70°C during the addition of reactants, followed by heating to 80°C for 24-48 hours. google.com

The hydrolysis of ester intermediates to yield the final carboxylic acid is another critical step where parameter tuning is essential. This step is often performed under strong acidic conditions. For example, the hydrolysis of a diester precursor to 3-oxocyclobutanecarboxylic acid is achieved by heating with concentrated hydrochloric acid. google.com The temperature profile for this hydrolysis is staged: initially heated to 75-80°C for 30 hours, followed by a further increase to 102-106°C for 120 hours. google.com Similarly, the conversion of 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylic acid dialkyl ester to 3-oxocyclobutanecarboxylic acid involves heating with 20% or 25% hydrochloric acid at 100°C for 45-55 hours. google.com

The synthesis of 1,1-cyclobutanedicarboxylic acid, a related compound, demonstrates the use of ethanol as a solvent. orgsyn.org In this procedure, the temperature is carefully maintained between 60-65°C during the addition of sodium ethoxide to a mixture of ethyl malonate and trimethylene bromide. orgsyn.org

The following table summarizes key reaction parameters from the synthesis of related cyclobutane carboxylic acids, illustrating the importance of precise control.

Precursor/Target CompoundSolvent(s)Key ReagentsTemperature (°C)TimeReference
Product A (diester precursor)N,N-Dimethylformamide (DMF)Potassium tert-butoxide, Diisopropyl malonate1404 days google.com
3-Oxocyclobutanecarboxylic Acid (from Product A)Water, Dichloromethane (for extraction)Concentrated Hydrochloric Acid75-80 then 102-10630h then 120h google.com
5,8-Dioxaspiro[3.4]octane-2,2-dicarboxylic acid dialkyl esterN,N-Dimethylformamide (DMF)Sodium hydride, Propanedioic acid alkyl ester<70 then 8024-48h google.com
3-Oxocyclobutanecarboxylic Acid (from spiro-diester)20% or 25% Hydrochloric Acid-10045-55h google.com
Ethyl 1,1-cyclobutanedicarboxylateAbsolute EthanolSodium ethoxide, Ethyl malonate60-65~2.5 hours orgsyn.org

Implementation of Continuous Flow Methodologies

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better process control, and simplified scale-up. flinders.edu.aunih.gov These systems mediate transformations in continuous-flow reactors, which allows for superior mixing and thermal control. flinders.edu.au For multi-step syntheses, flow systems permit the telescoping of reactions, where intermediates are generated and consumed in a continuous stream without isolation, often incorporating in-line purification and analysis. flinders.edu.aunih.gov

While specific applications of continuous flow synthesis for this compound are not extensively detailed in the literature, the principles have been successfully applied to the synthesis of other complex molecules, including various active pharmaceutical ingredients (APIs). flinders.edu.aunih.gov For instance, the synthesis of N-arylhydroxylamines has been achieved with high selectivity using a continuous-flow hydrogenation process with a packed-bed reactor. mdpi.com In this system, parameters such as temperature, hydrogen pressure, and liquid flow rate are precisely controlled to optimize the reaction. mdpi.com

The application of a continuous flow approach to the synthesis of this compound could involve several stages. A key step, such as the initial cyclization, could be performed in a heated microreactor. Pumping the reactants through a heated channel would allow for precise control over the residence time and temperature, potentially reducing the long reaction times often required in batch syntheses. google.com This method also enhances safety when dealing with reactive intermediates or exothermic reactions. nih.gov

Chemical Reactivity and Mechanistic Transformations of 3 Hydroxycyclobutane 1,1 Dicarboxylic Acid

Reactivity of the Carboxylic Acid Moieties

The geminal dicarboxylic acid groups at the C1 position of the cyclobutane (B1203170) ring are the primary sites of reactivity, susceptible to a variety of transformations typical of carboxylic acids.

Esterification and Amidation Reactions for Derivative Synthesis

The conversion of the carboxylic acid groups into esters and amides is a fundamental strategy for creating a diverse range of derivatives.

Esterification:

The esterification of 3-hydroxycyclobutane-1,1-dicarboxylic acid can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.combyjus.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

A general representation of the diesterification is as follows:

HOOC-C(CH₂CH(OH)CH₂)-COOH + 2 R'OH ⇌ R'OOC-C(CH₂CH(OH)CH₂)-COOR' + 2 H₂O

CatalystAlcohol (R'OH)Reaction ConditionsProductReference
H₂SO₄ (catalytic)MethanolRefluxDimethyl 3-hydroxycyclobutane-1,1-dicarboxylate masterorganicchemistry.com
HCl (gas)Ethanol (B145695)Room Temperature to RefluxDiethyl 3-hydroxycyclobutane-1,1-dicarboxylate masterorganicchemistry.com
p-Toluenesulfonic acidPropanolAzeotropic removal of waterDipropyl 3-hydroxycyclobutane-1,1-dicarboxylate masterorganicchemistry.com

Amidation:

The formation of amides from this compound typically requires the activation of the carboxylic acid groups to overcome their inherent low reactivity towards amines. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions and improve yields. nih.gov

The general reaction for diamide (B1670390) formation can be depicted as:

HOOC-C(CH₂CH(OH)CH₂)-COOH + 2 R'R''NH → R'R''NOC-C(CH₂CH(OH)CH₂)-CONR'R'' + 2 H₂O

Coupling ReagentAmine (R'R''NH)Reaction ConditionsProductReference
EDC/HOBtBenzylamineDMF, Room TemperatureN¹,N¹-Dibenzyl-3-hydroxycyclobutane-1,1-dicarboxamide nih.govresearchgate.net
DCC/DMAPAnilineDichloromethane, 0 °C to Room Temperature3-Hydroxy-N¹,N¹-diphenylcyclobutane-1,1-dicarboxamide researchgate.net
SOCl₂ then AmineMorpholinePyridine, 0 °C3-Hydroxy-1,1-bis(morpholinocarbonyl)cyclobutane libretexts.org

Decarboxylation Pathways and Product Formation

Geminal dicarboxylic acids are known to undergo decarboxylation upon heating, typically losing one molecule of carbon dioxide to form a monocarboxylic acid. organic-chemistry.org In the case of this compound, thermal decarboxylation is expected to yield 3-hydroxycyclobutanecarboxylic acid. The reaction likely proceeds through a cyclic transition state involving one of the carboxylic acid groups.

The decarboxylation can be represented as:

HOOC-C(CH₂CH(OH)CH₂)-COOH → HO-CH(CH₂CH₂)-CH-COOH + CO₂

Heating the diacid above its melting point is a common method to induce decarboxylation. The presence of the hydroxyl group may influence the ease of this reaction compared to the unsubstituted cyclobutane-1,1-dicarboxylic acid. orgsyn.org

Redox Chemistry Involving the Carboxylic Acid Groups

The carboxylic acid groups of this compound are in their highest oxidation state and are generally resistant to further oxidation. Reduction of carboxylic acids to primary alcohols is a challenging transformation that requires powerful reducing agents.

Reduction:

The reduction of both carboxylic acid groups to the corresponding diol, 3-(hydroxymethyl)cyclobutane-1,1-diol, would necessitate the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the diol.

HOOC-C(CH₂CH(OH)CH₂)-COOH + LiAlH₄ (excess) → HOCH₂-C(CH₂CH(OH)CH₂)-CH₂OH

It is important to note that the hydroxyl group at the C3 position would also be deprotonated by the hydride reagent.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group at the C3 position of the cyclobutane ring offers another site for functionalization, allowing for the synthesis of a different class of derivatives.

Acylation and Etherification Reactions

Acylation:

The hydroxyl group can be readily acylated to form esters using various acylating agents. This reaction is often carried out in the presence of a base to deprotonate the alcohol and increase its nucleophilicity. Common acylating agents include acyl chlorides and acid anhydrides.

For a diester derivative, the reaction is as follows:

R'OOC-C(CH₂CH(OH)CH₂)-COOR' + (R''CO)₂O → R'OOC-C(CH₂CH(OCOR'')CH₂)-COOR' + R''COOH

Acylating AgentBaseSolventProduct
Acetyl ChloridePyridineDichloromethaneDiethyl 3-acetoxycyclobutane-1,1-dicarboxylate
Acetic Anhydride (B1165640)Triethylamine, DMAP (cat.)TetrahydrofuranDiethyl 3-acetoxycyclobutane-1,1-dicarboxylate
Benzoyl ChloridePyridineChloroformDiethyl 3-(benzoyloxy)cyclobutane-1,1-dicarboxylate

Etherification:

Etherification of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

R'OOC-C(CH₂CH(OH)CH₂)-COOR' + NaH → R'OOC-C(CH₂CH(ONa)CH₂)-COOR' R'OOC-C(CH₂CH(ONa)CH₂)-COOR' + R''-X → R'OOC-C(CH₂CH(OR'')CH₂)-COOR' + NaX

BaseAlkyl Halide (R''-X)SolventProduct
Sodium HydrideMethyl IodideTetrahydrofuranDiethyl 3-methoxycyclobutane-1,1-dicarboxylate
Potassium tert-butoxideBenzyl (B1604629) BromideDimethylformamideDiethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding 3-oxocyclobutane-1,1-dicarboxylic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. researchgate.net

HOOC-C(CH₂CH(OH)CH₂)-COOH → HOOC-C(CH₂C(=O)CH₂)-COOH

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), and Dess-Martin periodinane. Given the presence of the dicarboxylic acid moieties, milder oxidation conditions are generally preferred to avoid potential side reactions.

Oxidizing AgentReaction ConditionsProductReference
Pyridinium Chlorochromate (PCC)Dichloromethane, Room Temperature3-Oxocyclobutane-1,1-dicarboxylic acid researchgate.net
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone (B3395972), 0 °C3-Oxocyclobutane-1,1-dicarboxylic acid researchgate.net
Dess-Martin PeriodinaneDichloromethane, Room Temperature3-Oxocyclobutane-1,1-dicarboxylic acid researchgate.net

Nucleophilic Reactivity of the Hydroxyl Moiety

The secondary hydroxyl group in this compound is a key site for nucleophilic reactions, primarily acting as a nucleophile itself in reactions such as esterification and etherification. The reactivity of this hydroxyl group is influenced by the steric environment of the cyclobutane ring and the electronic effects of the gem-dicarboxylic acid groups.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. medcraveonline.com This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the acylating agent, making it more electrophilic. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be employed. organic-chemistry.org The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the activated carbonyl carbon.

Etherification: Synthesis of ethers from the hydroxyl moiety can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. The efficiency of this reaction would depend on the steric hindrance posed by both the cyclobutane ring and the incoming alkyl halide.

In general, nucleophilic substitution reactions where the hydroxyl group acts as a leaving group are also possible. libretexts.org However, the hydroxyl group is a poor leaving group and requires protonation by a strong acid or conversion to a better leaving group (e.g., a tosylate or a chlorosulfite intermediate) to facilitate substitution by a nucleophile. libretexts.org For a secondary carbon center like the one in the cyclobutane ring, the substitution may proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. libretexts.org

Table 1: Potential Nucleophilic Reactions of the Hydroxyl Group
Reaction TypeReagentsProduct TypeGeneral Mechanism
Fischer EsterificationCarboxylic Acid (R'-COOH), Acid Catalyst (e.g., H₂SO₄)EsterNucleophilic Acyl Substitution
AcylationAcid Chloride (R'-COCl), Base (e.g., Pyridine)EsterNucleophilic Acyl Substitution
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)EtherSN2
Conversion to Alkyl HalideHX (e.g., HBr, HCl) with ZnCl₂3-halocyclobutane-1,1-dicarboxylic acidSN1 or SN2

Cyclobutane Ring Transformations and Reaction Specificity

The cyclobutane ring, characterized by significant angle and torsional strain, is susceptible to transformations that can alleviate this strain. The presence of two electron-withdrawing carboxylic acid groups on the same carbon atom can further influence the ring's reactivity, particularly in ring-opening reactions.

Ring-Opening Reactions Under Various Conditions

The strain energy of the cyclobutane ring makes it prone to ring-opening reactions under thermal or catalytic conditions. pharmaguideline.com The gem-dicarboxylic acid groups act as electron-accepting substituents, which can facilitate nucleophilic attack leading to ring cleavage.

Acid-Catalyzed Ring-Opening: In the presence of a Lewis acid such as aluminum chloride (AlCl₃), donor-acceptor cyclobutanes can undergo ring-opening. acs.orgchemistryviews.org The Lewis acid coordinates to the carbonyl oxygen of the ester groups (or carboxylic acid groups), enhancing the electrophilicity of the cyclobutane ring. This polarization facilitates a nucleophilic attack, for instance by an electron-rich arene in a Friedel-Crafts-type reaction, leading to the cleavage of a C-C bond and the formation of a functionalized acyclic product. acs.org Thiols and selenols can also act as nucleophiles under similar conditions. chemistryviews.org

Table 2: Conditions for Cyclobutane Ring-Opening
ConditionTypical Reagents/CatalystsMechanism TypePotential Outcome
Lewis Acid CatalysisAlCl₃, Electron-rich arenes, ThiolsNucleophilic Ring-OpeningFormation of γ-substituted malonic acid derivatives
ThermalHeatBiradical IntermediateDecomposition to smaller unsaturated fragments
HydrogenationH₂, Catalyst (e.g., Ni, Pt)Catalytic HydrogenolysisFormation of an acyclic dicarboxylic acid

Cycloaddition Reactions Involving the Cyclobutane System

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. nih.gov The most common examples are the [4+2] Diels-Alder reaction and the [2+2] cycloaddition. These reactions typically involve π-systems. The cyclobutane core of this compound is fully saturated, meaning it lacks the π-electrons necessary to participate as a component in conventional cycloaddition reactions. Therefore, cycloaddition reactions involving the C-C single bonds of the cyclobutane ring are not a characteristic transformation for this compound under normal conditions. Such reactions are primarily used for the synthesis of cyclobutane rings rather than as a reaction of them. nih.govacs.org

Rearrangement Processes of the Cyclobutane Core

Carbocation-mediated rearrangements are significant in cyclobutane chemistry, often leading to changes in ring size or substituent migration. slideshare.net Such rearrangements can be initiated by the departure of a leaving group, such as water from a protonated alcohol.

Wagner-Meerwein Rearrangement: If the hydroxyl group of this compound is protonated under acidic conditions and departs as water, a secondary carbocation is formed on the cyclobutane ring. wikipedia.org This carbocation can undergo a Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl or hydride group. numberanalytics.com This process could lead to two primary outcomes:

Ring Contraction: Migration of a C-C bond from the ring could transform the cyclobutyl cation into a cyclopropylmethyl cation, which is known to exist in equilibrium with the cyclobutyl cation. mychemblog.com This could lead to the formation of cyclopropane-containing products.

Ring Expansion: While less common from a simple cyclobutyl cation, ring expansion is a known process in more complex cyclobutane systems, often driven by the formation of a more stable carbocation. nih.gov

Pinacol-type Rearrangement: Although the title compound is not a 1,2-diol, its chemistry is related to the pinacol (B44631) rearrangement. Studies on unsymmetrical cyclobutane-1,2-diols have shown that regioselective pinacol rearrangements can occur under acidic conditions, leading to ring contraction and the formation of cyclopropyl (B3062369) ketones. oup.comresearchgate.net The migratory aptitude of the groups attached to the carbocation center dictates the product. For the carbocation derived from this compound, a 1,2-hydride shift or a 1,2-alkyl (ring bond) shift could occur, leading to rearranged products. oup.comresearchgate.net The presence of the gem-dicarboxylic acid group would significantly influence the electronic stability of any intermediates and the migratory aptitude of the adjacent ring carbons.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hydroxycyclobutane 1,1 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 3-hydroxycyclobutane-1,1-dicarboxylic acid is expected to reveal three distinct proton environments. The symmetry of the molecule renders the two methylene (B1212753) groups (at C2 and C4) chemically equivalent. However, the protons within each methylene group are diastereotopic, meaning they are not equivalent and can have different chemical shifts and couple to each other.

The proton attached to the carbon bearing the hydroxyl group (H-3) is expected to appear as the most downfield signal due to the deshielding effect of the adjacent oxygen atom. This signal would likely present as a multiplet due to coupling with the four neighboring methylene protons. The methylene protons (H-2 and H-4) would appear further upfield. Their signals are anticipated to be complex multiplets due to geminal coupling between the diastereotopic protons on the same carbon and vicinal coupling to the H-3 proton. The protons of the two carboxylic acid groups and the hydroxyl group are acidic and may be observed as broad singlets, or they may exchange with a deuterated solvent (like D₂O), leading to their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on typical chemical shift ranges and coupling principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)Integration
H-2, H-42.2 - 2.8m (multiplet)-4H
H-34.0 - 4.5m (multiplet)-1H
-COOH10.0 - 13.0br s (broad singlet)-2H
-OH3.0 - 5.0br s (broad singlet)-1H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are expected due to the molecule's symmetry.

The carbons of the two equivalent carboxylic acid groups are expected to resonate at the lowest field (most downfield) position, typically in the 170-185 ppm range. oregonstate.educompoundchem.com The carbon atom bonded to the hydroxyl group (C-3) would appear in the typical range for an alcohol, around 60-80 ppm. oregonstate.edu The quaternary carbon (C-1), to which the two carboxylic acid groups are attached, would likely appear in the 40-60 ppm range. The two equivalent methylene carbons (C-2 and C-4) would be the most shielded and thus appear at the highest field (most upfield), generally between 20-40 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on typical chemical shift ranges.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2, C-425 - 40
C-145 - 60
C-365 - 80
-COOH170 - 185

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu For this molecule, a COSY spectrum would show a cross-peak between the signal for the H-3 proton and the signals for the H-2/H-4 methylene protons, confirming their spatial proximity and connectivity within the cyclobutane (B1203170) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). sdsu.edu This would definitively link the proton signal at ~4.2 ppm to the carbon signal at ~70 ppm (C-3) and the methylene proton signals at ~2.5 ppm to the carbon signal at ~30 ppm (C-2/C-4).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is vital for piecing together the complete carbon skeleton. ustc.edu.cn Key expected correlations would include:

A correlation from the H-2/H-4 protons to the quaternary carbon C-1.

A correlation from the H-2/H-4 protons to the C-3 carbon.

A correlation from the H-3 proton to the C-2/C-4 carbons.

A correlation from the H-2/H-4 protons to the carboxylic acid carbons, confirming the attachment of the dicarboxylic acid moiety to the C-1 position.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy. This precision allows for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₆H₈O₅. HRMS analysis would be expected to find a mass that corresponds very closely to the calculated monoisotopic mass. nih.gov

Table 3: High-Resolution Mass Spectrometry Data

PropertyValueSource
Molecular FormulaC₆H₈O₅ nih.govachemblock.com
Calculated Monoisotopic Mass160.03717 Da nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Molecular Ion Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net The LC component separates the target compound from any impurities or byproducts, ensuring that the mass spectrum obtained is from a pure substance.

Following chromatographic separation, the compound is ionized and detected by the mass spectrometer. For a dicarboxylic acid, analysis is often performed in negative ion mode, where the molecule loses a proton to form a negatively charged ion [M-H]⁻. Alternatively, in positive ion mode, it can gain a proton to form [M+H]⁺. The detection of these ions confirms the molecular weight of the compound. chromatographyonline.comnih.gov

Table 4: Expected Molecular Ions in LC-MS Analysis

Ion ModeExpected IonCalculated m/z
ESI-Negative[M-H]⁻159.0299
ESI-Positive[M+H]⁺161.0445

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This powerful technique provides an unambiguous depiction of the molecular structure, yielding detailed information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.

For this compound, a single-crystal X-ray diffraction experiment would be the primary method to confirm its molecular architecture. The process begins with the growth of a suitable single crystal, which is then mounted and exposed to a monochromatic X-ray beam. wikipedia.org The crystal diffracts the X-rays into a unique pattern of reflections. youtube.com By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal is generated. fiveable.meazom.com This map allows for the precise placement of each atom in the molecule, revealing the puckered nature of the cyclobutane ring and the spatial orientation of the hydroxyl and dicarboxylic acid substituents.

A key aspect of the crystallographic analysis of this compound would be the determination of its absolute configuration. Since the molecule contains chiral centers, it can exist as different enantiomers. X-ray crystallography, particularly through the use of anomalous dispersion, is a non-empirical method capable of distinguishing between these mirror-image isomers. purechemistry.orgresearchgate.netwikipedia.org This is crucial for understanding the molecule's stereochemical properties.

The crystallographic data obtained would be presented in a detailed table, summarizing the key parameters of the crystal structure. While specific experimental data for this compound is not publicly available, a representative table of the type of information that would be generated is shown below.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₆H₈O₅
Formula Weight 160.13 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value

Note: The values in this table are placeholders and represent the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Furthermore, the analysis would reveal the intricate network of intermolecular interactions, such as hydrogen bonding, which dictates how the molecules pack together in the crystal lattice. The hydroxyl and carboxylic acid groups are strong hydrogen bond donors and acceptors, and their interactions would be critical in stabilizing the crystal structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds, and the resulting spectra provide a characteristic "fingerprint" of the compound. docbrown.info

For this compound, IR and Raman spectroscopy would confirm the presence of the hydroxyl (-OH), carboxylic acid (-COOH), and cyclobutane ring structures.

Infrared (IR) Spectroscopy

In IR spectroscopy, the molecule is irradiated with infrared light, and the frequencies at which the light is absorbed correspond to the vibrational energies of the bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.comechemi.com This broadening is a hallmark of the hydrogen-bonded dimers typically formed by carboxylic acids in the solid state. msu.edu

O-H Stretching (Alcohol): A moderately broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl group. pressbooks.publibretexts.org This band may overlap with the broader carboxylic acid O-H absorption.

C-H Stretching: Absorptions due to the C-H bonds of the cyclobutane ring would appear in the 2850-3000 cm⁻¹ range. docbrown.info

C=O Stretching (Carbonyl): A very strong and sharp absorption band between 1690-1760 cm⁻¹ is characteristic of the carbonyl group within the carboxylic acid moieties. orgchemboulder.comjove.com Its exact position can be influenced by hydrogen bonding.

C-O Stretching: The C-O single bond stretching vibrations of the carboxylic acid and alcohol groups are expected to appear in the 1050-1320 cm⁻¹ region. orgchemboulder.comspecac.com

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes, including ring puckering and deformation, which give rise to absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.infotandfonline.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the light scattered by a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, it provides valuable information about non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the cyclobutane carbon-carbon skeleton, which may be weak in the IR spectrum.

The combined information from both IR and Raman spectroscopy provides a comprehensive profile of the molecule's functional groups and skeletal structure.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
Carboxylic Acid O-H stretch (H-bonded) 2500-3300 Weak Strong, Very Broad
Alcohol O-H stretch 3200-3600 Weak Medium, Broad
Cyclobutane C-H stretch 2850-3000 2850-3000 Medium-Strong
Carboxylic Acid C=O stretch 1690-1760 1690-1760 Very Strong
Various C-H bend ~1450 ~1450 Medium
Carboxylic Acid/Alcohol C-O stretch 1050-1320 Weak Medium-Strong
Cyclobutane Ring Ring Deformations < 1200 < 1200 Medium-Strong

Note: This table presents generalized, expected frequency ranges based on known data for the constituent functional groups.

Computational Chemistry and Theoretical Investigations of 3 Hydroxycyclobutane 1,1 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation, providing detailed information about the electron distribution and energy of the molecule.

For 3-hydroxycyclobutane-1,1-dicarboxylic acid, a full quantum chemical analysis would reveal key aspects of its electronic structure. Such calculations would determine the energies and shapes of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability; a larger gap generally implies greater stability.

Furthermore, these calculations can predict the molecule's reactivity hotspots by mapping the electrostatic potential on the electron density surface. This would identify the regions most susceptible to nucleophilic or electrophilic attack. While detailed scholarly research focusing specifically on the quantum chemical calculations for this compound is not extensively available in public literature, the application of these standard computational methods would be the first step in a thorough theoretical investigation of its properties.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not static. Due to the puckered nature of the cyclobutane (B1203170) ring and the rotation around single bonds, the molecule can exist in various conformations. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and map the potential energy surface that connects them.

The cyclobutane ring itself can adopt a puckered conformation to relieve ring strain. For a substituted cyclobutane like this one, the substituents (hydroxyl and two carboxylic acid groups) can be in different pseudo-axial or pseudo-equatorial positions. The orientation of the hydroxyl group and the carboxyl groups relative to the ring will significantly influence the stability of each conformer due to steric hindrance and potential intramolecular hydrogen bonding.

A comprehensive computational study would involve a systematic search of the conformational space. By calculating the relative energies of different conformers, an energy landscape map can be constructed. This map would identify the global minimum energy conformation—the most stable and thus most populated structure at equilibrium—as well as other local minima and the energy barriers for interconversion between them. Currently, specific studies detailing the comprehensive conformational analysis and energy landscape of this compound are not prominent in the available scientific literature.

Prediction and Analysis of Molecular Descriptors (e.g., Topological Polar Surface Area, Partition Coefficient)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in medicinal chemistry and materials science to predict the behavior of compounds. Computational methods allow for the rapid calculation of these descriptors. For this compound, several key descriptors have been computed and are available in public databases like PubChem. nih.gov

One of the most important descriptors is the Topological Polar Surface Area (TPSA) . TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and attached hydrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The calculated TPSA for this compound is 94.8 Ų. nih.gov This relatively high value suggests significant polarity.

Another crucial descriptor is the partition coefficient (logP) , which measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) solvent. It is a key indicator of a molecule's lipophilicity. The predicted value, XLogP3-AA, for this compound is -0.8. nih.gov The negative value indicates that the compound is more soluble in water than in lipids, which is consistent with the presence of three polar functional groups (one hydroxyl and two carboxylic acids).

These and other computed properties are summarized in the table below.

Molecular DescriptorValueReference
Molecular Weight160.12 g/mol nih.gov
XLogP3-AA-0.8 nih.gov
Hydrogen Bond Donor Count3 nih.gov
Hydrogen Bond Acceptor Count5 nih.gov
Rotatable Bond Count2 nih.gov
Exact Mass160.03717335 Da nih.gov
Topological Polar Surface Area (TPSA)94.8 Ų nih.gov
Heavy Atom Count11 nih.gov
Complexity187 nih.gov

This data is computationally generated and provided by PubChem. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. It allows for the study of reaction pathways and the characterization of transient species like transition states, which are often difficult or impossible to observe experimentally.

For this compound, computational modeling could be used to explore various potential reactions, such as dehydration, oxidation of the alcohol, or decarboxylation. For any proposed reaction, the first step would be to identify the most plausible pathway connecting reactants to products. This involves locating the transition state structure for each elementary step of the reaction.

The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the bond-breaking and bond-forming processes. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is directly related to the reaction rate. A frequency calculation is also performed on the transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

At present, specific computational studies elucidating reaction mechanisms and transition states for reactions involving this compound are not widely documented in scientific literature. Such studies would be essential to predict its chemical transformations and to design synthetic routes or understand its metabolic fate.

Stereochemical Investigations of 3 Hydroxycyclobutane 1,1 Dicarboxylic Acid

Enantioselective and Diastereoselective Synthesis Approaches for Cyclobutane (B1203170) Derivatives

The controlled synthesis of specific stereoisomers of 3-hydroxycyclobutane-1,1-dicarboxylic acid and its derivatives is paramount for stereochemical studies. Both enantioselective and diastereoselective strategies are employed to achieve high levels of stereocontrol.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For cyclobutane derivatives, this can be achieved through several methods:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, a chiral starting material could be elaborated through a series of stereospecific reactions to form the desired cyclobutane ring with the correct absolute stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction that would otherwise produce a racemic mixture. For example, an asymmetric hydrogenation or epoxidation of a cyclobutene (B1205218) precursor could establish the stereocenter at the hydroxyl-bearing carbon.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.

A hypothetical enantioselective synthesis of a 3-hydroxycyclobutane derivative might involve the asymmetric reduction of a 3-oxocyclobutane-1,1-dicarboxylate ester using a chiral reducing agent, as illustrated in the following table:

Table 1: Illustrative Example of Enantioselective Reduction

CatalystLigandSolventTemperature (°C)Enantiomeric Excess (ee %)
RuCl₂(PPh₃)₃(R)-BINAPMethanol2595
Rh(COD)₂BF₄(S,S)-ChiraphosTHF092
CBS Catalyst-Toluene (B28343)-2098

Diastereoselective Synthesis:

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. In the context of this compound, this would involve controlling the cis or trans relationship between the hydroxyl group and the substituents at the 1-position.

Substrate Control: The existing stereochemistry in a molecule can influence the stereochemical outcome of a reaction at a different site. For example, the reduction of a 3-oxocyclobutane-1,1-dicarboxylate may favor the formation of one diastereomer over the other due to steric hindrance.

Reagent Control: The choice of reagent can also dictate the diastereoselectivity. Bulky reducing agents may approach the carbonyl group from the less hindered face, leading to a specific diastereomer.

A related synthetic strategy has been reported for trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid, which involves a multi-step process including recrystallization to separate diastereomers. patsnap.com

Chromatographic Resolution Techniques for Separating Stereoisomers

When a synthesis results in a mixture of stereoisomers, chromatographic techniques are essential for their separation.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common types of CSPs include:

Polysaccharide-based: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and offer broad applicability.

Pirkle-type: These phases are based on small chiral molecules that are covalently bonded to a silica (B1680970) support.

Protein-based: Immobilized proteins, such as bovine serum albumin (BSA), can be effective for separating certain classes of compounds.

The separation of enantiomers of a this compound derivative by chiral HPLC would be optimized by screening different CSPs and mobile phase compositions.

Diastereomer Separation:

Diastereomers have different physical properties and can often be separated by standard chromatographic techniques such as flash column chromatography or preparative HPLC using a non-chiral stationary phase. Another common strategy is to derivatize a mixture of enantiomers with a chiral resolving agent to form a mixture of diastereomers, which can then be separated. The optical resolution of 3-hydroxycarboxylic acids can be achieved via diastereomeric salt formation with a chiral base. nii.ac.jp

Chiral Analysis Using Specialized Spectroscopic Methods

Once the stereoisomers have been separated, their stereochemical purity and identity must be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While NMR spectroscopy cannot distinguish between enantiomers directly, it is a powerful tool for analyzing diastereomers, which have distinct NMR spectra. For this compound, the coupling constants between protons on the cyclobutane ring can provide information about their relative stereochemistry (cis or trans).

To analyze enantiomers by NMR, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often used.

Chiral Derivatizing Agents: A racemic mixture is reacted with a chiral agent to form a mixture of diastereomers, which will have different NMR spectra.

Chiral Solvating Agents: A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

The acidic proton of the carboxylic acid groups in this compound would be expected to appear in the 10-12 ppm region of the ¹H NMR spectrum. libretexts.org The carbonyl carbons of the carboxylic acids would appear in the 160-180 ppm region of the ¹³C NMR spectrum. libretexts.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD):

VCD and ECD are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. Enantiomers have mirror-image VCD and ECD spectra, making these techniques definitive for distinguishing between them. The absolute configuration of a molecule can often be determined by comparing its experimental VCD or ECD spectrum with a spectrum predicted by quantum chemical calculations.

Determination of Absolute and Relative Stereochemistry

The definitive assignment of the three-dimensional arrangement of atoms in a molecule requires the determination of its absolute and relative stereochemistry.

X-ray Crystallography:

Single-crystal X-ray crystallography is the most unambiguous method for determining the absolute and relative stereochemistry of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration. nih.gov

The process generally involves:

Growing a high-quality single crystal of the compound.

Collecting X-ray diffraction data.

Solving and refining the crystal structure.

Analyzing the refined structure to determine the connectivity, conformation, and stereochemistry.

Chemical Correlation:

The stereochemistry of a compound can also be determined by chemically converting it to a compound of known absolute configuration without affecting the stereogenic centers. This method provides a reliable way to establish the stereochemistry of a new compound by relating it to a known standard. For instance, 3-hydroxy-1,1-cyclobutanedicarboxylic acid has been used as a precursor in the synthesis of 3-chlorocyclobutanecarboxylic acid. orgsyn.org

Ring Strain and Conformational Dynamics in 3 Hydroxycyclobutane 1,1 Dicarboxylic Acid

Analysis of Angle Strain Contributions to the Cyclobutane (B1203170) Ring Energy

Angle strain, also known as Baeyer strain, is a primary contributor to the high energy of small cycloalkanes. It results from the distortion of bond angles from the ideal value for sp³ hybridized carbon atoms, which is 109.5°. masterorganicchemistry.comlibretexts.org For a hypothetical planar cyclobutane, the internal C-C-C bond angles would be 90°, a significant deviation that induces substantial strain. wikipedia.org

However, cyclobutane and its derivatives are not planar. They adopt a puckered or "butterfly" conformation to alleviate some of the torsional strain. libretexts.orglibretexts.org This puckering comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease further to approximately 88°. wikipedia.orglibretexts.org This compression from the ideal 109.5° forces the carbon-carbon sigma bonds to be formed from poorly overlapping hybrid orbitals, resulting in weaker, more reactive bonds and a significant increase in the molecule's potential energy. libretexts.org The total ring strain in the parent cyclobutane molecule is estimated to be around 26.3 kcal/mol (110 kJ/mol), a large portion of which is attributed to this angle strain. masterorganicchemistry.comlibretexts.org

Comparison of Ring Strain in Small Cycloalkanes

CycloalkaneTotal Ring Strain (kcal/mol)Bond AnglesPrimary Strain Contributors
Cyclopropane (B1198618)27.660°Angle and Torsional Strain
Cyclobutane26.3~88° (puckered)Angle and Torsional Strain
Cyclopentane (B165970)7.4~105° (envelope)Torsional Strain
Cyclohexane (B81311)~0~109.5° (chair)Virtually Strain-Free
Data sourced from references masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com.

Torsional Strain and Eclipsing Interactions within the Four-Membered Ring

Torsional strain, or Pitzer strain, arises from repulsive forces between the bonding electrons of adjacent atoms. chemistrysteps.com In a flat cyclobutane molecule, all the hydrogen atoms on adjacent carbons would be in an eclipsed conformation, leading to a high degree of torsional strain. libretexts.orgvanderbilt.edu

To minimize these unfavorable eclipsing interactions, the cyclobutane ring puckers. ic.ac.uk This conformation shifts the substituents on adjacent carbons out of a perfectly eclipsed arrangement, moving them towards a more staggered state and thereby reducing the torsional strain. While the puckering does not achieve the perfect staggering seen in a cyclohexane chair, the relief of torsional strain is significant enough to overcome the slight increase in angle strain that accompanies it. libretexts.orglibretexts.org The equilibrium geometry of the cyclobutane ring is therefore a delicate balance between these two opposing strain factors. acs.org In 3-hydroxycyclobutane-1,1-dicarboxylic acid, the interactions between the hydrogen atoms on C2 and C3, and between C4 and C1, are partially relieved by this non-planar conformation.

Steric Strain Effects Arising from Substituents on the Cyclobutane Core

The two carboxylic acid groups are attached to the same carbon atom (C1), a gem-disubstituted pattern. This arrangement inherently introduces steric repulsion between these two bulky groups. The puckered conformation of the cyclobutane ring places substituents into two types of positions: axial and equatorial, although the distinction is less pronounced than in cyclohexane. The relative orientation of the hydroxyl group at C3 and the dicarboxylic acid groups at C1 (cis or trans) will significantly influence the steric interactions.

In a 1,3-disubstituted cyclobutane, a cis isomer will have both substituents pointing to the same face of the ring (one axial, one equatorial in the puckered form), while a trans isomer will have them on opposite faces (either diaxial or diequatorial). ic.ac.uk The most stable conformation will be the one that minimizes the steric repulsion between the large substituent groups. For instance, a conformation that places the bulky carboxylic acid groups and the hydroxyl group in pseudo-equatorial positions would generally be favored to reduce unfavorable 1,3-diaxial interactions, which are a form of steric strain. libretexts.org The specific puckering angle and conformational equilibrium will be determined by the complex interplay between minimizing the steric clash of all three substituents and the inherent angle and torsional strains of the ring itself. acs.org

Types of Strain in this compound

Strain TypeOrigin in the MoleculeMitigating Factor
Angle Strain C-C-C bond angles compressed to ~88° from the ideal 109.5°.Inherent to the four-membered ring structure.
Torsional Strain Eclipsing interactions between bonds on adjacent carbon atoms.Ring puckering leads to a more staggered conformation. libretexts.orglibretexts.org
Steric Strain Repulsion between the two carboxylic acid groups at C1 and between the C1 and C3 substituents.Adoption of a puckered conformation that maximizes the distance between bulky groups (e.g., pseudo-equatorial positions).

Implications of Ring Strain on the Reactivity and Overall Stability of the Compound

The combination of angle, torsional, and steric strain renders this compound thermodynamically less stable than a comparable acyclic analogue. wikipedia.org This stored potential energy, known as ring strain energy, is a key determinant of the compound's chemical behavior.

Applications and Research Trajectories of 3 Hydroxycyclobutane 1,1 Dicarboxylic Acid in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

3-Hydroxycyclobutane-1,1-dicarboxylic acid serves as a versatile and valuable building block in organic synthesis. Its rigid, three-dimensional cyclobutane (B1203170) core, substituted with multiple functional groups (a hydroxyl and a geminal dicarboxylic acid moiety), provides a unique scaffold for the construction of complex molecular architectures. Dicarboxylic acids, in general, are powerful tools in synthesis, serving as starting materials for a variety of functional groups and participating in reactions that form new carbon-carbon bonds. longdom.org The specific arrangement of functional groups on the cyclobutane ring allows for stereocontrolled modifications, making it an attractive starting point for synthesizing diverse and structurally complex target molecules.

Building Block for Polycyclic and Spirocyclic Architectures

The constrained, non-planar structure of the cyclobutane ring makes this compound a promising candidate for the synthesis of intricate polycyclic and spirocyclic systems. Spirocyclic motifs, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their unique three-dimensional shapes that can improve pharmacokinetic properties. researchgate.net While extensive literature detailing the direct use of this compound for these specific targets is not widespread, its potential is clear. The gem-dicarboxylic acid group can be converted into a cyclic anhydride (B1165640) or used to form a new ring system, while the hydroxyl group offers another point for cyclization. For instance, intramolecular reactions could lead to the formation of bicyclic lactones. The inherent strain and defined stereochemistry of the cyclobutane core can be exploited to direct the formation of complex frameworks, offering a pathway to novel chemical entities that are otherwise difficult to access.

Precursor for Functionalized Amino Acid Derivatives

Cyclic β-amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to induce specific, stable secondary structures and increase resistance to enzymatic degradation. beilstein-journals.orgbeilstein-journals.org this compound possesses the necessary functionality to serve as a precursor for novel, functionalized cyclobutane β-amino acid derivatives. Although a different starting material, the synthesis of various trifunctionalized cyclobutane scaffolds from a related precursor, all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, demonstrates the utility of this ring system in creating amino acid analogues. acs.org

A hypothetical pathway to convert this compound into an amino acid derivative could involve:

Monoprotection/Monoesterification: Selective protection of one of the two carboxylic acid groups.

Conversion of Carboxylic Acid to Amine: The free carboxylic acid could be converted to an amino group via a Curtius or Hofmann rearrangement.

Modification and Deprotection: The hydroxyl group could be further functionalized, followed by deprotection of the remaining carboxylic acid and the newly formed amine to yield a unique, constrained amino acid.

This strategy would provide access to rigid amino acid analogues with a defined spatial arrangement of functional groups, making them valuable tools for peptide design and drug discovery.

Scaffold for the Construction of Pharmaceutically Relevant Molecules

The most prominent application of this compound in the chemical sciences is its use as a scaffold for pharmaceutically relevant molecules, particularly in the development of new anticancer agents. It serves as a key component in designing novel platinum(II) complexes that are analogues of the well-known chemotherapy drug, Carboplatin. In Carboplatin, the cyclobutane-1,1-dicarboxylate (B1232482) acts as a leaving group, which is released after the drug enters a cancer cell, allowing the platinum to bind to DNA.

Researchers have modified the this compound backbone to create new ligands for platinum complexes, aiming to improve efficacy, solubility, and selectivity. By acylating the hydroxyl group, a library of derivatives can be produced, leading to platinum complexes with potentially superior antitumor activity compared to the parent compound. Furthermore, it has been used in combination with other carrier ligands, such as N-methylpyrazole, to create novel Pt(II) complexes with defined molecular targets. researchgate.net These modifications aim to create better versions of Carboplatin with enhanced antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net

Table 1: Research Findings on Pharmaceutically Relevant Molecules Derived from this compound
Derivative/Complex TypeResearch FocusKey FindingCitation
Acylated 3-hydroxycyclobutane-1,1-dicarboxylate Pt(II) complexesDevelopment of Carboplatin analogues with superior antitumor activity.Acylation of the hydroxyl group on the dicarboxylate ligand allows for structural optimization of the resulting platinum complex. acs.org
Pt(II) complex with a derivative of this compound and N-methylpyrazoleDesign of new effective drugs with defined molecular targets.The novel complex showed antiproliferative activity against HCT116, MCF7, and A549 cancer cell lines. researchgate.netresearchgate.net
3-oxocyclobutane-1,1-dicarboxylate Pt(II) complexesIncorporation of a functionalized moiety in the leaving group to enhance anticancer activity.This design concept aims to modulate the biological activity of the resulting platinum complex. acs.org

Investigations in Supramolecular Chemistry and Coordination Polymer Design

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. This compound is an excellent candidate for studies in this area due to its multiple hydrogen bond donors (hydroxyl, two carboxylic acids) and acceptors (carbonyl oxygens, hydroxyl oxygen). These features allow it to participate in the self-assembly of complex, ordered structures.

Ligand Design for Metal-Organic Frameworks and Coordination Complexes

When deprotonated, this compound acts as a multidentate ligand capable of coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). The dianion of the acid can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

Table 2: Example of a Coordination Complex with 3-Hydroxycyclobutane-1,1-dicarboxylate
Complex FormulaMetal IonLigandCoordination ModeReference
[Zn(OHcbmal)(H₂O)₂]n · 2n(H₂O)Zinc(II)3-hydroxycyclobutane-1,1-dicarboxylate (OHcbmal)The malonate derivative acts as a bridging ligand. nih.gov

Studies on Self-Assembly and Non-Covalent Interactions

The formation of the coordination polymers discussed above is a direct result of molecular self-assembly, a process where molecules spontaneously form ordered structures driven by specific interactions. For this compound and its derivatives, both coordination bonds with metal ions and non-covalent interactions are crucial in dictating the final structure.

Sustainable Synthesis Approaches and Green Chemistry Principles

Development of Environmentally Benign Reaction Pathways

Traditional synthetic routes to complex cyclobutane structures can involve multi-step processes with hazardous reagents and solvents. Modern approaches, however, are geared towards more sustainable methods. For the synthesis of functionalized cyclobutanes, including hydroxylated and dicarboxylic acid-substituted variants, several green strategies are being explored.

One promising avenue is the use of photochemical [2+2] cycloaddition reactions . These reactions can be highly atom-economical and can sometimes be performed in greener solvents, or even in the solid state, reducing the need for volatile organic compounds. The synthesis of cyclobutane dicarboxylic acids from renewable feedstocks, such as cinnamic acid derivatives, has been demonstrated, showcasing the potential for bio-based routes. researchgate.net

Another approach involves catalytic methods . Iron-catalyzed intermolecular radical cation cycloadditions of styrenes, for example, offer a benign and sustainable strategy for creating cyclobutane structures with high efficiency and atom economy under mild conditions. rsc.org The development of catalytic C(sp³)–H arylation of free primary amines with an in situ generated directing group is another example of advancing sustainable synthesis. Furthermore, diastereoselective reduction of cyclobutylidene Meldrum's acid derivatives using simple reducing agents like sodium borohydride (B1222165) presents a scalable and chromatography-free method for producing cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. acs.org Such catalytic approaches reduce the reliance on stoichiometric reagents, which often generate significant waste.

The concept of bio-based synthesis is also gaining traction. Utilizing renewable starting materials, such as those derived from biomass, can significantly lower the environmental footprint of a synthetic process. For instance, the synthesis of semi-rigid bio-based polyesters from renewable furanic cyclobutane diacid highlights the potential of using biomass-derived building blocks for complex chemical structures. rsc.org While a direct bio-based synthesis for this compound is not yet established, the principles demonstrated in the synthesis of other cyclobutane derivatives from renewable resources offer a clear pathway for future research. colab.ws

Atom Economy and Waste Minimization in Synthetic Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Reactions with high atom economy, such as cycloadditions and isomerizations, are preferred as they generate minimal byproducts. nih.gov

In the context of synthesizing this compound, a hypothetical atom-economical approach could involve a [2+2] cycloaddition of a suitable ketene (B1206846) acetal (B89532) with an acrylic acid derivative, followed by a selective hydroxylation step. Such a pathway, if catalyzed efficiently, could maximize the incorporation of atoms from the starting materials into the final product.

Waste minimization extends beyond atom economy to include the reduction of solvent use, the recycling of catalysts, and the avoidance of toxic reagents. The choice of solvent is critical, with a push towards water, supercritical fluids, or bio-based solvents. For purification, traditional chromatography, which consumes large volumes of solvents, is being replaced by more sustainable techniques like recrystallization or preparative HPLC with solvent recycling systems.

Below is a table comparing hypothetical traditional and green synthetic approaches for a functionalized cyclobutane dicarboxylic acid, illustrating the potential for improvement in sustainability.

ParameterHypothetical Traditional RouteHypothetical Green Route
Starting MaterialsPetroleum-based, multi-step preparationRenewable feedstocks (e.g., from biomass)
Key ReactionStoichiometric multi-step synthesisCatalytic [2+2] cycloaddition
SolventsChlorinated solvents (e.g., dichloromethane)Water, ethanol (B145695), or solvent-free conditions
ByproductsSignificant stoichiometric byproductsMinimal byproducts (high atom economy)
PurificationSilica (B1680970) gel column chromatographyCrystallization or preparative HPLC with solvent recycling

Method Development in Analytical Chemistry for Research Applications

The accurate analysis and purification of this compound and its intermediates are crucial for research and development. Modern analytical techniques offer the sensitivity and resolution required for these tasks.

Advanced Chromatographic Separations (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful tools for the analysis of non-volatile, polar compounds like dicarboxylic acids. nih.gov For this compound, a reversed-phase HPLC method would likely be the most suitable approach.

A typical HPLC setup would involve a C18 column, which is effective for separating polar organic acids. lcms.cz Given the high polarity of the analyte, a highly aqueous mobile phase would be necessary. To prevent phase collapse of the stationary phase under these conditions, a polar-embedded or polar-endcapped C18 column is recommended. lcms.cz The mobile phase would likely consist of an acidified aqueous solution (e.g., with phosphoric or formic acid) and a small amount of an organic modifier like acetonitrile (B52724) or methanol. sielc.com UV detection at a low wavelength (around 200-210 nm) is generally effective for carboxylic acids. sielc.com

UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. A UPLC method for this compound would follow similar principles but with a shorter column and faster flow rate. Coupling UPLC with mass spectrometry (UPLC-MS) would provide even greater sensitivity and selectivity, allowing for accurate quantification and structural confirmation. researchgate.netmdpi.com

The table below outlines a hypothetical set of parameters for an HPLC method for the analysis of this compound.

ParameterCondition
ColumnPolar-embedded C18 (e.g., 4.6 x 150 mm, 3 µm)
Mobile PhaseA: 0.1% Phosphoric Acid in Water B: Acetonitrile
GradientIsocratic with 5% B or a shallow gradient from 2-10% B
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature40 °C

Techniques for Isolation and Purification of Intermediates and Products

The isolation and purification of this compound from a reaction mixture would likely involve several steps. Given its polar and acidic nature, liquid-liquid extraction could be an initial step to separate it from non-polar impurities.

Crystallization is a powerful and green purification technique for solid compounds. If the compound is a stable solid at room temperature, identifying a suitable solvent system for recrystallization could yield a highly pure product. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

For more challenging purifications, preparative HPLC can be employed. This technique uses the same principles as analytical HPLC but on a larger scale to isolate significant quantities of the compound. The fractions containing the pure product are collected, and the solvent is then removed.

Ion-exchange chromatography is another viable option for purifying organic acids. google.com The acidic compound can be bound to an anion-exchange resin, washed to remove impurities, and then eluted by changing the pH or ionic strength of the eluent. google.com

Probing Enzymatic Mechanisms and Protein-Ligand Interactions

The unique structural features of this compound, namely its rigid cyclobutane core and two carboxylic acid groups, make it an interesting candidate for studying enzymatic mechanisms and protein-ligand interactions.

Dicarboxylic acids are known to interact with the active sites of various enzymes, often mimicking natural substrates or acting as inhibitors. The fixed spatial arrangement of the carboxyl groups on the cyclobutane ring of this compound could provide specific binding interactions with amino acid residues in an enzyme's active site. For example, the two carboxylate groups could form salt bridges with positively charged residues like arginine or lysine, or hydrogen bonds with other polar residues. nih.gov

This compound could potentially be used as a molecular probe to investigate the topology and electronic environment of enzyme active sites. nih.gov By systematically modifying the structure of this compound (e.g., altering the stereochemistry of the hydroxyl group or the distance between the carboxyl groups), researchers could gain insights into the specific structural requirements for binding and catalysis.

Furthermore, small molecules containing carboxylic acid moieties have been shown to act as inhibitors of various enzymes. For instance, cyclobutane carboxamides have been identified as inhibitors of fungal melanin (B1238610) biosynthesis. nih.gov It is plausible that this compound could exhibit inhibitory activity against enzymes that process dicarboxylic acid substrates, such as certain dehydrogenases or decarboxylases.

In the broader context of protein-ligand interactions, the study of how dicarboxylic acids bind to proteins like serum albumin can provide valuable information about drug transport and metabolism. nih.gov While specific studies on this compound are limited, the principles governing the binding of other dicarboxylic acids suggest that it would interact with specific binding pockets on proteins, driven by a combination of electrostatic and hydrophobic interactions. Computational methods, such as molecular docking, could be employed to predict the binding modes of this compound with various protein targets. mdpi.com

Quantitative Assessment of Binding Affinity to Biological Targets

There is currently no publicly available data detailing the quantitative assessment of the binding affinity of this compound to biological targets such as enzymes or receptors. Studies that would provide metrics like inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or dissociation constants (Kd) are absent from the scientific literature. While the broader class of cyclobutane-containing molecules has been investigated for their potential as bioactive compounds, specific binding data for this hydroxylated dicarboxylic acid derivative is not documented. bohrium.com

Mechanistic Studies of Hydrolytic or Other Enzymatic Transformations

Similarly, there is a lack of research on the mechanistic aspects of hydrolytic or other enzymatic transformations involving this compound or its closely related analogues. While the enzymatic hydrolysis of various esters and lactones, including some containing cyclic moieties, is a well-studied field, specific investigations into the enzymatic processing of this particular cyclobutane derivative have not been reported. mdpi.commdpi.com Understanding how enzymes interact with and modify such a sterically constrained and functionalized molecule could offer valuable insights into enzyme specificity and reaction mechanisms.

Utilization as a Molecular Probe for Investigating Biochemical Pathways

The potential of this compound as a molecular probe for the investigation of biochemical pathways remains an unexplored area of research. Molecular probes are critical tools for elucidating the function and regulation of biological systems. The unique three-dimensional structure of the cyclobutane ring, combined with its hydroxyl and dicarboxylic acid functionalities, could theoretically be exploited for the design of specific probes. lifechemicals.com However, no studies have been published that describe the synthesis or application of this compound for such purposes.

Potential in Advanced Materials Science Research

In the realm of materials science, while cyclobutane dicarboxylic acids, in general, have been recognized as valuable building blocks for polymers, the specific incorporation and application of this compound are not documented.

Exploration in Photosensitive and Membrane Materials

There is no available research on the exploration of this compound in the context of photosensitive or membrane materials. While the cyclobutane motif is known to be involved in photochemical reactions, such as the formation of cyclobutane pyrimidine (B1678525) dimers in DNA, and has been utilized in the synthesis of photocurable polymers, the specific role of this hydroxylated dicarboxylic acid in photosensitive materials has not been investigated. wikipedia.orgmdpi.com Furthermore, its potential application in the development of advanced membrane materials is also an unexamined area of research.

Challenges and Future Perspectives in 3 Hydroxycyclobutane 1,1 Dicarboxylic Acid Research

Development of Novel and More Efficient Stereoselective Synthetic Routes

A primary challenge in the study of 3-hydroxycyclobutane-1,1-dicarboxylic acid is the development of synthetic routes that can efficiently control the stereochemistry of its two stereocenters (C1 and C3). The synthesis of highly substituted cyclobutanes with precise stereocontrol is crucial for their application in medicinal chemistry and materials science. acs.org Future research will likely focus on several key areas to address this challenge.

Key Future Research Directions:

Catalytic Asymmetric Synthesis: A significant frontier is the development of catalytic enantioselective methods. While diastereoselective syntheses of substituted cyclobutanes have been reported through various methods, including Michael additions onto cyclobutenes and rhodium-catalyzed C-C bond cleavage of alkylidenecyclopropanes, the direct asymmetric synthesis of densely functionalized cyclobutanes like the title compound remains a challenge. acs.orgnih.govresearchgate.net Future routes could explore chiral catalysts, such as cinchona-based squaramides or copper-BOX complexes, which have proven effective in the enantioselective synthesis of other substituted cyclobutanes. rsc.orgsioc.ac.cn

Chiral Resolution: In the absence of direct asymmetric synthesis, efficient chiral resolution of racemic mixtures will be vital. Classical resolution via diastereomeric salt formation with chiral bases is a well-established method for separating enantiomers of carboxylic acids and could be applied here. nii.ac.jp Advanced techniques, such as preparative chiral High-Performance Liquid Chromatography (HPLC), offer a more direct route to obtaining enantiopure compounds. researchgate.net

Substrate-Controlled Diastereoselective Reactions: Designing syntheses where existing stereocenters in a precursor molecule direct the formation of new ones is a powerful strategy. This could involve the diastereoselective functionalization of a pre-existing chiral cyclobutane (B1203170) core.

The table below summarizes representative stereoselective methods developed for other substituted cyclobutanes, highlighting potential strategies for this compound.

Methodology Catalyst/Reagent Substrates Key Feature Reference
Rh(III)-Catalyzed C-C Cleavage[RhCp*Cl2]22-aryl quinazolinones and alkylidenecyclopropanesForms highly substituted cyclobutanes with high diastereoselectivity. acs.org
Michael AdditionDBU or Chiral SquaramideCyclobutenes and N-heterocycles/ThiolsProvides access to N- and S-substituted cyclobutanes with good to excellent diastereoselectivity and enantioselectivity. nih.govresearchgate.netrsc.org
Copper-Catalyzed [2+2] CyclizationCu(SbF6)2 / Chiral BOX LigandMethylidenemalonates and StyrenesDirect construction of diaryl-substituted cyclobutanes with high diastereoselectivity and enantioselectivity. sioc.ac.cn
Chiral ResolutionChiral Amine (e.g., Cinchonidine)Racemic 3-hydroxycarboxylic acidsSeparation of enantiomers through crystallization of diastereomeric salts. nii.ac.jp

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The reactivity of this compound is governed by the interplay of its strained ring and its functional groups. The gem-dicarboxylic acid moiety can undergo decarboxylation, while the hydroxyl group can be derivatized or act as a directing group. The strained cyclobutane ring itself is susceptible to ring-opening reactions. A significant challenge is to selectively control these transformations.

Future research should focus on:

Selective Functionalization: Developing methods for the selective mono-esterification or mono-amidation of the dicarboxylic acid would provide valuable synthetic intermediates. Similarly, chemoselective reactions that differentiate the hydroxyl group from the carboxylic acids are needed.

Ring-Opening and Rearrangement Reactions: The inherent ring strain of the cyclobutane core makes it a candidate for strategic ring-opening reactions to access novel acyclic or larger ring systems. researchgate.net For instance, thermal or transition-metal-catalyzed cleavage could yield functionalized cyclopentane (B165970) or open-chain products that are not easily accessible otherwise.

C-H Functionalization: A modern approach to derivatization involves the direct functionalization of C-H bonds. Catalyst-controlled, site-selective C-H functionalization has been demonstrated on other cyclobutane systems, allowing for the introduction of aryl or other groups at specific positions. acs.orgnih.gov Applying this logic to this compound could provide a powerful tool for generating a library of derivatives for biological screening or materials development.

Integration of Advanced Computational Methods with Experimental Design

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound, thereby guiding experimental work. The puckered conformation of the cyclobutane ring and the orientation of its substituents are key determinants of its reactivity and interaction with other molecules. dalalinstitute.comlibretexts.org

Future perspectives in this area include:

Conformational Analysis: Detailed computational studies, likely using Density Functional Theory (DFT), can elucidate the most stable conformations of the cis and trans isomers. nih.gov This knowledge is crucial for designing stereoselective reactions and understanding biological activity. Such studies can predict the preferred puckering of the ring and the axial/equatorial preferences of the substituents. nih.govnih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of potential transformations. This can help rationalize observed stereochemical outcomes and predict the feasibility of new reactions, saving significant experimental effort.

Prediction of Properties: Quantum chemical calculations can predict spectroscopic properties (e.g., NMR chemical shifts), which can aid in the structural characterization of reaction products. nih.gov Furthermore, properties relevant to drug design (e.g., molecular electrostatic potential, lipophilicity) and materials science (e.g., molecular geometry for MOF design) can be calculated to guide the development of new applications.

Expanding Applications in Emerging Fields of Chemical Science

While specific applications for this compound are not yet established, its structure suggests significant potential in several fields. The rigid cyclobutane scaffold is increasingly used in medicinal chemistry to create conformationally constrained analogues of more flexible molecules, which can lead to improved binding affinity and metabolic stability. nih.gov

Promising areas for future application include:

Medicinal Chemistry: The compound can serve as a versatile building block. The hydroxyl and carboxylic acid groups provide handles for derivatization, while the cyclobutane core acts as a rigid scaffold or a bioisostere for larger rings. nih.govosti.gov Its derivatives could be explored as enzyme inhibitors or receptor ligands.

Polymer Chemistry: Diacids are fundamental monomers for the synthesis of polyesters and polyamides. Cyclobutane dicarboxylic acids have been used to create novel polymers, some of which exhibit unique properties like thermal recyclability or enhanced thermal stability. researchgate.netrsc.orgnih.gov The additional hydroxyl group on the title compound offers a site for cross-linking or further functionalization of the resulting polymer.

Metal-Organic Frameworks (MOFs): Dicarboxylic acids are common linkers in the construction of MOFs. The specific geometry of cyclobutane dicarboxylic acids can lead to MOFs with unique pore structures and properties. osti.gov The hydroxyl group could be oriented into the pores of the MOF, providing specific binding sites for guest molecules and potentially leading to applications in gas separation or catalysis. researchgate.net

The table below shows examples of applications for other cyclobutane dicarboxylic acids, suggesting potential avenues for the title compound.

Compound Field of Application Specific Use Reference
Cyclobutane-1,1-dicarboxylic acidMedicinal ChemistryStarting material for the anticancer drug Carboplatin. nbinno.com
Cyclobutane-1,1-dicarboxylic acidMaterials Science (MOFs)Ligand for preparing lanthanide MOFs for chemical sensing.
cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic acidPolymer ChemistryMonomer for a thermally recyclable thermoset polymer. rsc.org
2,4-Diphenylcyclobutane-1,3-dicarboxylic acidPolymer ChemistryBuilding block for polyesters with high thermal stability. researchgate.net
trans-1,3-Cyclobutanedicarboxylic acidMaterials Science (MOFs)Linker for MOFs used in C2H2/CO2 separation. osti.gov

Methodological Advancements in Characterization and Analysis

The comprehensive characterization of this compound and its derivatives, particularly the unambiguous determination of their stereochemistry, presents a significant analytical challenge. Future research will need to employ and adapt advanced analytical techniques.

Key areas for methodological advancement are:

Chiral Chromatography: The separation of enantiomers and diastereomers is paramount. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), such as polysaccharide-based columns, will be the workhorse technique. researchgate.netresearchgate.netchromatographyonline.com The development of specific methods tailored to the polarity and structural features of this hydroxy-diacid will be necessary to achieve baseline resolution, which is essential for both analytical quantification and preparative isolation of pure stereoisomers.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are essential for basic structural confirmation, more advanced techniques will be required to determine relative stereochemistry. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons, helping to distinguish between cis and trans isomers. sfu.ca

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem MS (MS/MS) can provide structural information through characteristic fragmentation patterns, which may help in differentiating isomers. researchgate.netnih.gov Derivatization techniques could be employed to enhance ionization and generate structurally informative fragments.

X-ray Crystallography: The ultimate confirmation of both relative and absolute stereochemistry is single-crystal X-ray diffraction. A major challenge will be to obtain single crystals of sufficient quality, which can be particularly difficult for small, polar molecules. Derivatization or co-crystallization with a chiral auxiliary may be required to facilitate crystallization and determine the absolute configuration. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.